

# (1S,2S)-Cyclohexane-1,2-diyldimethanol: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** (1S,2S)-Cyclohexane-1,2-diyldimethanol

**Cat. No.:** B150890

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CAS Number: 3205-34-3

This technical guide provides an in-depth overview of **(1S,2S)-Cyclohexane-1,2-diyldimethanol**, a chiral diol with significant applications in synthetic chemistry, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and key applications.

## Chemical and Physical Properties

**(1S,2S)-Cyclohexane-1,2-diyldimethanol** is a white solid at room temperature. Its chirality and rigid cyclohexane backbone make it a valuable building block in asymmetric synthesis. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **(1S,2S)-Cyclohexane-1,2-diyldimethanol**

Property	Value	Reference
CAS Number	3205-34-3	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>16</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	144.21 g/mol	<a href="#">[1]</a>
Melting Point	60-63 °C	<a href="#">[2]</a>
Boiling Point	270 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.004 g/cm <sup>3</sup>	<a href="#">[3]</a>
Appearance	Solid	<a href="#">[2]</a>
Purity	≥98%	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Temperature	4°C	<a href="#">[1]</a> <a href="#">[2]</a>
InChI Key	XDODWINGEHBYRT- HTQZYQBOSA-N	<a href="#">[2]</a>
SMILES	OC[C@@H]1--INVALID-LINK-- CCCC1	<a href="#">[1]</a>

## Safety Information

**(1S,2S)-Cyclohexane-1,2-diyldimethanol** is classified as harmful if swallowed. Appropriate personal protective equipment should be used when handling this compound.

Table 2: GHS Hazard and Precautionary Statements

Category	Code	Statement	Reference
Pictogram	GHS07	[2]	
Signal Word	Warning	[2]	
Hazard Statement	H302	Harmful if swallowed	[2]
Precautionary Statements	P264	Wash skin thoroughly after handling.	[2]
P270	Do not eat, drink or smoke when using this product.	[2]	
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.		
P330	Rinse mouth.	[2]	
P501	Dispose of contents/container to an approved waste disposal plant.	[2]	

## Synthesis and Analysis

While detailed protocols for the direct synthesis of **(1S,2S)-Cyclohexane-1,2-diyldimethanol** are not extensively published in readily available literature, its preparation is often a key step in the synthesis of more complex molecules. The primary route to this chiral diol involves the enantioselective reduction of the corresponding dicarboxylic acid or its ester.

**Analytical Methods:** The purity and stereochemistry of **(1S,2S)-Cyclohexane-1,2-diyldimethanol** are typically confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure.

- Chiral High-Performance Liquid Chromatography (HPLC): This technique is essential to determine the enantiomeric excess (e.e.) of the compound. A patent for the related (1R,2R) enantiomer describes a method where the diol is derivatized with benzoyl chloride to enhance UV detection and allow for chiral separation on a normal phase HPLC column.

## Applications in Drug Development

The primary application of **(1S,2S)-Cyclohexane-1,2-diyldimethanol** in drug development is as a chiral building block for the synthesis of complex molecules, most notably as a key intermediate in the industrial synthesis of the atypical antipsychotic drug, Lurasidone.

## Role in the Synthesis of Lurasidone

Lurasidone is a potent antagonist of dopamine D<sub>2</sub> and serotonin 5-HT<sub>2a</sub> and 5-HT<sub>7</sub> receptors. The specific stereochemistry of **(1S,2S)-Cyclohexane-1,2-diyldimethanol** is crucial for the desired pharmacological activity of the final drug product.

The synthetic route from **(1S,2S)-Cyclohexane-1,2-diyldimethanol** to Lurasidone generally involves the following key transformations:

- Activation of the Hydroxyl Groups: The primary alcohol functionalities of the diol are typically converted into better leaving groups, such as mesylates or tosylates, to facilitate subsequent nucleophilic substitution reactions.
- Coupling with the Piperazine Moiety: The activated diol derivative is then reacted with the appropriate piperazine-containing fragment.
- Final Assembly: The resulting intermediate is coupled with the bicyclic imide portion of the Lurasidone molecule to yield the final active pharmaceutical ingredient.

Below is a DOT script for a Graphviz diagram illustrating the synthetic pathway to Lurasidone.



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